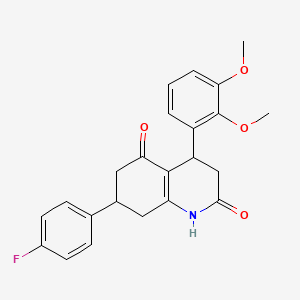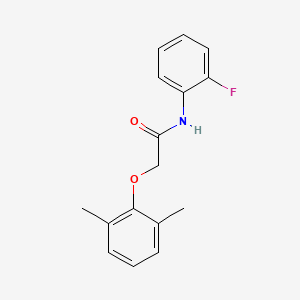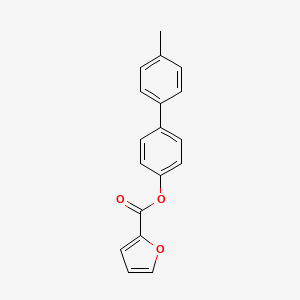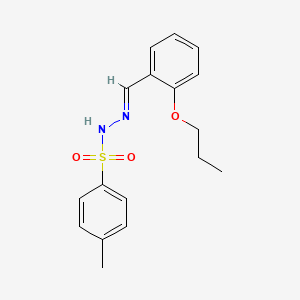
4-(2,3-dimethoxyphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar quinolinediones involves multistep chemical reactions that often utilize dimethoxyphenyl and fluorophenyl precursors. While specific details on the synthesis of this exact compound were not found, studies on related compounds provide insights. For instance, the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) showcases the complexity and efficiency of synthesizing quinolinedione derivatives through various chemical pathways (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of quinolinediones, including our compound of interest, is characterized by detailed spectroscopic and crystallographic studies. For example, crystal structure analysis of 7-(4-Fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]-benzo[f]-quinolin-6-one N,N-dimethylformamide solvate has provided insights into the quinolinedione scaffold's conformation and intermolecular interactions, which are essential for understanding the compound's reactivity and physical properties (Wang et al., 2006).
Chemical Reactions and Properties
Quinolinediones participate in various chemical reactions, reflecting their chemical properties. These reactions are pivotal in modifying the compound for specific applications or studying its reactivity. Although specific reactions of 4-(2,3-dimethoxyphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione are not documented, related studies show how quinolinediones undergo transformations under different conditions, which can inform about this compound's potential reactivity.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for determining a compound's applicability in various fields. Crystal structure studies, like those of similar compounds, offer valuable information on the molecule's geometry, which influences its physical properties and interactions with other molecules (Wang et al., 2009).
科学的研究の応用
Fluorogenic Labelling and Pharmaceutical Analysis
Research on chlorophenols has led to the use of related quinoline derivatives as fluorogenic labeling reagents for the HPLC separation and detection of chlorocresol and chloroxylenol in pharmaceutical formulations. These compounds react with chlorophenols to give fluorescent ethers, which can be separated and detected, highlighting their utility in pharmaceutical analysis and potential for broader application in detecting and analyzing other pharmaceutical compounds (Gatti et al., 1997).
Structural Analysis and Spectroscopic Characterization
Quinoline derivatives have been studied for their structural parameters and spectroscopic characterization, including their NLO (Non-Linear Optical) and NBO (Natural Bond Orbital) analyses. These studies provide insights into the molecule's electronic interactions, charge distributions, and reactivity descriptors. Such detailed structural and spectroscopic analyses pave the way for understanding the electronic properties and biological potentials of quinoline compounds, including their potential as corrosion inhibitors or in biological applications (Wazzan et al., 2016).
OLED Applications
The synthesis and characterization of quinoline derivatives for OLED (Organic Light-Emitting Diode) applications have been explored, with specific compounds showing potential as standard-red light-emitting materials. This research highlights the possibility of using quinoline derivatives in electronic and photonic applications, leveraging their electronic structure and emission properties for the development of efficient and color-pure OLED devices (Luo et al., 2015).
Photophysical Properties Study
Studies on azole-quinoline-based fluorophores have investigated their synthesis, photophysical properties, and potential applications in developing new fluorescent materials. These materials' dual emissions and large Stokes shifts make them interesting candidates for applications requiring high fluorescence efficiency and specific emission properties, such as in sensing, imaging, or light-emitting devices (Padalkar & Sekar, 2014).
Anticancer Activity
The design and synthesis of quinolin-2(1H)-one derivatives have shown significant cytotoxic activity against various tumor cell lines, indicating their potential as anticancer agents. These compounds' ability to induce apoptosis and cell cycle arrest in cancer cells suggests the therapeutic potential of quinoline derivatives in cancer treatment (Chen et al., 2013).
特性
IUPAC Name |
4-(2,3-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO4/c1-28-20-5-3-4-16(23(20)29-2)17-12-21(27)25-18-10-14(11-19(26)22(17)18)13-6-8-15(24)9-7-13/h3-9,14,17H,10-12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDMAOVUMADCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dimethoxyphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5551196.png)
![ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)


![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)


![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)
![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551238.png)
![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551245.png)
![6-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5551254.png)


![9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)